O-Hexylhydroxylamine Hydrochloride
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Overview
Description
O-Hexylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a hexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: O-Hexylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oximes: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
O-Hexylhydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry .
Mechanism of Action
The mechanism of action of O-Hexylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It targets specific molecular pathways, such as the formation of oximes through nucleophilic addition to carbonyl compounds. This compound’s reactivity is influenced by the presence of the hexyl group, which enhances its nucleophilicity and stability .
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Known for its use in electrophilic amination reactions.
O-Methylhydroxylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Hydroxylamine-O-sulfonic acid: Employed as an aminating agent in organic synthesis .
Uniqueness: O-Hexylhydroxylamine Hydrochloride stands out due to its enhanced nucleophilicity and stability, making it a valuable reagent in various chemical reactions. Its hexyl group provides unique properties that differentiate it from other hydroxylamine derivatives .
Properties
Molecular Formula |
C6H16ClNO |
---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
O-hexylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H |
InChI Key |
RUMYSLNKNKBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON.Cl |
Origin of Product |
United States |
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